2-{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine 2-{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460873
InChI: InChI=1S/C16H27N3/c1-2-18(13-15-7-4-3-5-8-15)14-16-9-6-11-19(16)12-10-17/h3-5,7-8,16H,2,6,9-14,17H2,1H3
SMILES: CCN(CC1CCCN1CCN)CC2=CC=CC=C2
Molecular Formula: C16H27N3
Molecular Weight: 261.41 g/mol

2-{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine

CAS No.:

Cat. No.: VC13460873

Molecular Formula: C16H27N3

Molecular Weight: 261.41 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine -

Specification

Molecular Formula C16H27N3
Molecular Weight 261.41 g/mol
IUPAC Name 2-[2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]ethanamine
Standard InChI InChI=1S/C16H27N3/c1-2-18(13-15-7-4-3-5-8-15)14-16-9-6-11-19(16)12-10-17/h3-5,7-8,16H,2,6,9-14,17H2,1H3
Standard InChI Key ZAIYHAMRTFKZIM-UHFFFAOYSA-N
SMILES CCN(CC1CCCN1CCN)CC2=CC=CC=C2
Canonical SMILES CCN(CC1CCCN1CCN)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]ethanamine, reflects its three-dimensional structure:

  • A pyrrolidine ring (five-membered saturated nitrogen heterocycle) forms the core.

  • The 2-position of this ring is substituted with a benzyl-ethyl-amine group connected via a methylene bridge.

  • An ethylamine side chain extends from the pyrrolidine’s 1-position.

This architecture is critical for its interactions with biological targets, as the pyrrolidine scaffold often enhances binding affinity and metabolic stability .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC16H27N3\text{C}_{16}\text{H}_{27}\text{N}_3
Molecular Weight261.41 g/mol
IUPAC Name2-[2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]ethanamine
SMILESCCN(CC1CCCN1CCN)CC2=CC=CC=C2
InChI KeyZAIYHAMRTFKZIM-UHFFFAOYSA-N

Synthesis and Preparation

Synthetic Pathways

The synthesis of 2-{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine involves multi-step organic reactions, as inferred from structurally analogous compounds :

  • Core Pyrrolidine Formation:

    • Pyrrolidine rings are typically synthesized via cyclization reactions. For example, Boc-protected amino acids undergo nucleophilic substitution to form intermediates like 4-Amino-1-boc-piperidine, as seen in related syntheses .

  • Functionalization with Benzyl-Ethyl-Amine:

    • A Mannich reaction or reductive amination may introduce the benzyl-ethyl-amine group. In one protocol, 4-nitrobenzaldehyde reacts with amines under reducing conditions (e.g., NaBH4_4) to form secondary amines .

  • Side Chain Addition:

    • The ethylamine side chain is appended via nucleophilic aromatic substitution or amidation. For instance, ethyl isocyanatoacetate has been used to functionalize similar amines .

Optimization Challenges

  • Steric Hindrance: The bulky benzyl group necessitates careful control of reaction conditions to avoid byproducts.

  • Protection-Deprotection Strategies: Boc groups are often employed to shield reactive amines during synthesis .

CompoundEC50_{50} (nM)Target
Presatovir<1RSV F Protein
9c (Analog)<1RSV F Protein
14f (Optimized)0.15RSV F Protein

Applications and Future Directions

Therapeutic Development

  • Antiviral Agents: Structural parallels to RSV inhibitors suggest potential for repurposing .

  • Neurological Disorders: Ethylamine derivatives often target neurotransmitter transporters (e.g., serotonin, dopamine).

Industrial Uses

  • Catalysis: Pyrrolidine amines serve as ligands in asymmetric synthesis, though this application remains unexplored for the compound.

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